4-Methylheptan-1-amine

Description

Significance and Research Context of Branched Aliphatic Amines

Branched aliphatic amines represent a vital class of organic compounds, distinguished by a non-linear carbon chain attached to a nitrogen-containing functional group. rsc.org Their structural diversity and inherent reactivity make them indispensable components across multiple industrial and academic fields, including chemistry, agriculture, and medicine. rsc.org These amines are fundamental building blocks in the synthesis of pharmaceuticals and other bioactive molecules, with over 30% of top-selling drugs in 2019 containing a chiral amine structure. springernature.com

The contemporary research context for aliphatic amines is increasingly focused on sustainable production methods, moving away from fossil fuel-based feedstocks towards bio-based resources like carbohydrates and natural oils. rsc.org Furthermore, the development of novel catalytic methods, such as photoredox and hydrogen atom transfer (HAT) catalysis, is enabling more efficient and selective functionalization of aliphatic amines. nih.gov The synthesis of enantiomerically pure branched amines is a significant area of research, as the specific stereochemistry is often crucial for biological activity. springernature.commdpi.com

Structural Features and Chiral Considerations of 4-Methylheptan-1-amine

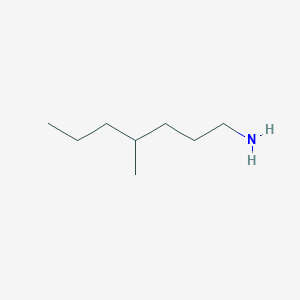

This compound is a primary aliphatic amine. Its structure consists of a seven-carbon heptane (B126788) chain with a methyl group (CH₃) branching at the fourth carbon position and an amino group (-NH₂) at the terminal, or first, position. nih.gov

A critical structural feature of this compound is the presence of a stereocenter, or chiral center, at the fourth carbon atom. This carbon is bonded to four different groups: a hydrogen atom, a methyl group, a propyl group (CH₂CH₂CH₃), and a 3-aminopropyl group (CH₂CH₂CH₂NH₂). Consequently, the molecule is chiral and exists as a pair of non-superimposable mirror images known as enantiomers: (R)-4-Methylheptan-1-amine and (S)-4-Methylheptan-1-amine. pearson.commdpi.com The specific spatial arrangement, or stereochemistry, of these groups can be crucial for the molecule's interaction with other chiral systems, such as biological receptors or enzymes. mdpi.com

Overview of Academic Research Trajectories for this compound

Academic and industrial research involving this compound primarily positions it as a synthetic intermediate or a structural motif for creating more complex molecules. Patent literature indicates its use as a reactant in the synthesis of fluorinated benzenesulfonamide (B165840) derivatives. google.comchiralen.com These derivatives have been investigated for their potential to inhibit the aggregation of amyloid proteins, a process linked to several neurodegenerative diseases. google.com This line of research highlights the compound's utility as a building block in medicinal chemistry for developing potential therapeutic agents. google.com Additionally, it has been cited in patents related to silicone polymer compounds, suggesting applications in materials science. chiralen.com

Structure

3D Structure

Properties

Molecular Formula |

C8H19N |

|---|---|

Molecular Weight |

129.24 g/mol |

IUPAC Name |

4-methylheptan-1-amine |

InChI |

InChI=1S/C8H19N/c1-3-5-8(2)6-4-7-9/h8H,3-7,9H2,1-2H3 |

InChI Key |

FFAFBLIKEVZQGQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)CCCN |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Methylheptan 1 Amine and Its Stereoisomers

Historical and Contemporary Approaches to Branched Amine Synthesis

The synthesis of α-branched amines has evolved significantly over the years. One of the most established and reliable methods involves the nucleophilic addition of nonstabilized carbanions (like organolithium or Grignard reagents) to imines or their derivatives. wiley-vch.de This process typically involves three key steps: the formation of an imine from a corresponding carbonyl compound, the nucleophilic addition to form the carbon skeleton, and the subsequent cleavage of any protecting or activating groups. wiley-vch.de

Historically, challenges with this method included the stability of the imine and the control of side reactions. Contemporary approaches have refined this process, employing a wide variety of activating groups on the imine nitrogen to enhance electrophilicity and control reactivity. wiley-vch.de

More recent innovations in branched amine synthesis focus on increasing efficiency and atom economy. These include:

Transition-Metal-Catalyzed C-H Activation: Direct functionalization of C-H bonds to form C-N bonds is a powerful, modern strategy that avoids the pre-functionalization of substrates. researchgate.net

Reductive Amination: This widely used method involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. While historically reliant on reagents like sodium cyanoborohydride, modern methods employ catalytic hydrogenation for a greener and more efficient process. researchgate.net

Hydroamination: The direct addition of an amine N-H bond across a carbon-carbon double bond is a highly atom-economical approach. Nickel hydride catalysis has emerged as a key technology for these transformations. rsc.org

Radical-Mediated Reactions: The use of radical intermediates offers unique pathways for C-N bond formation, enabling the synthesis of complex amine structures. researchgate.netrsc.org

A comparison of classical and modern approaches highlights the shift towards catalytic and more environmentally benign methods.

| Method | Description | Advantages | Disadvantages |

| Nucleophilic Addition to Imines | Addition of organometallic reagents to C=N double bonds. wiley-vch.de | Reliable, versatile for creating α-branched structures. wiley-vch.de | Often requires stoichiometric reagents, multi-step process. wiley-vch.de |

| Reductive Amination | Reaction of a carbonyl with an amine followed by reduction. researchgate.net | Widely applicable, uses common starting materials. | Can require harsh reducing agents or high pressures. researchgate.net |

| Catalytic C-H Amination | Direct formation of a C-N bond at an unactivated C-H position. researchgate.net | High atom economy, reduces synthetic steps. nih.gov | Often requires complex catalysts, regioselectivity can be challenging. |

| Biocatalysis | Use of enzymes (e.g., transaminases) to form chiral amines. mdpi.com | High stereoselectivity, mild reaction conditions. rsc.org | Enzyme stability and substrate scope can be limited. rsc.org |

Stereoselective Synthesis of 4-Methylheptan-1-amine Enantiomers and Diastereomers

Since this compound possesses a chiral center at the C4 position, its synthesis presents the challenge of controlling stereochemistry to produce specific enantiomers. The synthesis of its diastereomers would arise if an additional chiral center were present, for instance, in a precursor like 4-methylheptan-3-ol, which has chiral centers at both C3 and C4. mdpi.com The stereoselective synthesis of such structures is crucial as different stereoisomers can have distinct biological activities. researchgate.net

Chiral Auxiliary-Mediated Synthesis

A robust strategy for controlling stereochemistry is the use of a chiral auxiliary. This involves temporarily attaching a chiral molecule to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired chiral center is created, the auxiliary is removed and can often be recovered. wikipedia.org

For amine synthesis, N-sulfinyl imines, particularly those derived from tert-butanesulfinamide (Ellman's auxiliary), are widely used. The synthesis proceeds via the condensation of an aldehyde with the chiral sulfinamide to form a chiral N-sulfinyl imine. Diastereoselective addition of a nucleophile, such as a Grignard reagent, to the imine, followed by acidic removal of the sulfinyl group, yields the desired enantiomerically enriched primary amine. wikipedia.orgnih.gov The stereochemical outcome is dictated by a six-membered ring transition state where the metal cation coordinates to both the imine nitrogen and the sulfinyl oxygen. wikipedia.org

General Scheme for Chiral Auxiliary-Mediated Amine Synthesis:

Imine Formation: An aldehyde (e.g., 4-methylheptanal) reacts with a chiral auxiliary like (R)- or (S)-tert-butanesulfinamide.

Nucleophilic Addition: A Grignard or organolithium reagent adds to the C=N bond, with the stereochemistry directed by the chiral auxiliary.

Auxiliary Removal: The sulfinyl group is cleaved, typically with acid, to yield the free chiral amine. nih.gov

Asymmetric Catalysis in C-N Bond Formation

Asymmetric catalysis offers a more efficient route to chiral amines by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Key catalytic strategies include:

Asymmetric Hydrogenation: The reduction of prochiral enamines or imines using a chiral transition-metal catalyst (often based on rhodium, iridium, or ruthenium) and hydrogen gas is a powerful method. mdpi.com For example, the asymmetric hydrogenation of an appropriate enamine precursor could yield chiral this compound.

Asymmetric Transfer Hydrogenation: This method uses a hydrogen donor molecule, such as isopropanol (B130326) or formic acid, in place of H₂ gas, which can be more practical for laboratory-scale synthesis.

Asymmetric Reductive Amination: This involves the direct reaction of a ketone or aldehyde with an amine source and a reducing agent in the presence of a chiral catalyst. researchgate.net Chiral Brønsted acids have been shown to be effective catalysts for this type of transformation. uc.cl

Catalytic Allylic Amination: For precursors containing a double bond, palladium-catalyzed asymmetric allylic amination provides a route to chiral amines with high enantioselectivity. nih.gov

Radical-Based C-N Bond Formation: Recent advances have enabled the enantioselective construction of C-N bonds using radical intermediates, often catalyzed by copper or cobalt complexes paired with chiral ligands. rsc.org

Biocatalytic Pathways for Stereoisomer Production

Biocatalysis has become an indispensable tool for the synthesis of enantiopure amines, offering exceptional selectivity under mild, environmentally friendly conditions. mdpi.comrsc.orgacs.org Enzymes such as amine transaminases (ATAs), imine reductases (IREDs), and amine dehydrogenases (AmDHs) are particularly relevant. acs.org

While a direct biocatalytic synthesis for this compound is not widely reported, the synthesis of its precursor, 4-methylheptan-3-ol, provides a strong template for a chemoenzymatic approach. A one-pot, multi-enzyme system has been developed to produce all four stereoisomers of 4-methylheptan-3-ol from 4-methylhept-4-en-3-one. mdpi.comresearchgate.net This process uses a combination of an ene-reductase (ER) to stereoselectively reduce the C=C double bond and an alcohol dehydrogenase (ADH) to reduce the ketone. mdpi.com

Example Pathway for 4-Methylheptan-3-ol Stereoisomers:

First Reduction (C=C): 4-Methylhept-4-en-3-one is reduced by a specific ene-reductase (e.g., OYE2.6 or OYE1-W116V) to produce either the (R)- or (S)-4-methylheptan-3-one intermediate with high enantiomeric excess. mdpi.com

Second Reduction (C=O): A stereocomplementary alcohol dehydrogenase (e.g., ADH440 or ADH270) is then used to reduce the ketone, yielding one of the four possible stereoisomers of 4-methylheptan-3-ol ((3S,4R), (3R,4R), (3S,4S), or (3R,4S)) with excellent diastereomeric and enantiomeric excess. mdpi.com

From these chiral alcohol precursors, this compound stereoisomers could be accessed through standard functional group interconversions (e.g., conversion to a leaving group followed by substitution with an azide (B81097) and subsequent reduction).

| Enzyme Class | Reaction Catalyzed | Application to Chiral Amine Synthesis |

| Amine Transaminase (ATA) | Ketone + Amine Donor <=> Chiral Amine + Aldehyde/Ketone | Asymmetric synthesis of primary amines from prochiral ketones. rsc.orgacs.org |

| Imine Reductase (IRED) | Imine + NADPH/NADH -> Chiral Amine + NADP⁺/NAD⁺ | Asymmetric reduction of pre-formed or in situ-generated imines. mdpi.com |

| Amine Dehydrogenase (AmDH) | Ketone + NH₃ + NADPH/NADH <=> Chiral Amine + H₂O + NADP⁺/NAD⁺ | Direct reductive amination of ketones to produce chiral amines. acs.org |

| Ene-Reductase (ER) | C=C bond reduction | Creation of chiral centers in aliphatic chains, as in the synthesis of precursors to chiral amines. mdpi.com |

Optimization of Reaction Conditions and Process Parameters for High Yield and Purity

Optimizing reaction conditions is critical to maximize the yield and purity of the final product while minimizing waste and cost. Key parameters that are typically adjusted include temperature, pressure, reaction time, catalyst loading, and the stoichiometry of reactants. researchgate.net

For the synthesis of branched amines via reductive amination, for example, controlling the pH is crucial. A neutral to slightly acidic pH (7-7.5) is often optimal. The choice of solvent can also dramatically affect yield; in some reductive aminations, methanol (B129727) has been shown to be superior to other solvents like THF or DMF. To drive reactions to completion and minimize side products, such as hydrolysis of imine intermediates, dehydrating agents like molecular sieves can be added.

Design of Experiments (DoE) in Process Optimization

To systematically and efficiently optimize a reaction, Design of Experiments (DoE) is a powerful statistical methodology. mt.com Unlike the traditional "one variable at a time" (OVAT) approach, DoE allows for the simultaneous variation of multiple factors. rsc.orgsci-hub.se This not only reduces the number of experiments required but also reveals crucial interactions between variables that would be missed with OVAT. rsc.org

A DoE study for the synthesis of this compound could involve the following steps:

Factor Identification: Key variables (factors) such as temperature, catalyst loading, solvent ratio, and reactant concentration are identified. researchgate.net

Experimental Design: A statistical model (e.g., full factorial, fractional factorial, or response surface methodology) is chosen to define a set of experiments where the factors are varied systematically. mt.com

Execution and Analysis: The experiments are performed, and the outcomes (responses), such as yield and purity, are measured. Statistical software is then used to analyze the data, build a predictive model, and identify the optimal conditions. rsc.org

This approach allows for a thorough understanding of the reaction space and the establishment of a robust process with high yield and purity. mt.comsci-hub.se

Green Chemistry Principles in this compound Synthesis

The pursuit of environmentally benign synthetic methods for producing this compound has led to the exploration of innovative catalytic systems that adhere to the core tenets of green chemistry. These approaches prioritize waste reduction, energy efficiency, and the use of renewable resources and safer chemicals. Key strategies include biocatalytic routes and the use of heterogeneous catalysts for direct amination, which offer significant advantages over traditional stoichiometric methods.

Biocatalytic Approaches: A Paradigm of Green Synthesis

Biocatalysis has emerged as a powerful tool for developing sustainable chemical processes. The use of enzymes offers high selectivity under mild reaction conditions, significantly reducing the energy consumption and the formation of byproducts that are common in conventional chemical syntheses.

A promising green route to this compound involves a biocatalytic cascade starting from the corresponding alcohol, 4-methylheptan-1-ol. This multi-enzyme, one-pot reaction can be designed to be redox-neutral, where the reducing and oxidizing equivalents are recycled within the system, thus maximizing atom economy. nih.gov

One such proposed cascade for the synthesis of this compound would involve two key enzymatic steps:

Oxidation of 4-methylheptan-1-ol: An alcohol dehydrogenase (ADH) oxidizes the primary alcohol to the corresponding aldehyde, 4-methylheptanal.

Reductive Amination of 4-methylheptanal: A transaminase (TA) or an amine dehydrogenase (AmDH) then converts the aldehyde directly into the primary amine, this compound.

This enzymatic cascade is particularly advantageous from a green chemistry perspective:

Mild Reaction Conditions: Enzymatic reactions typically occur in aqueous media at or near ambient temperature and pressure, drastically reducing the energy demands of the process.

High Selectivity: Enzymes can exhibit high chemo-, regio-, and stereoselectivity, minimizing the need for protecting groups and reducing purification steps.

Renewable Catalysts: Enzymes are biodegradable and derived from renewable resources.

A potential biocatalytic network for the synthesis of this compound is outlined in the table below, drawing parallels from established systems for other primary amines. nih.govnih.gov

Table 1: Proposed Biocatalytic Cascade for this compound Synthesis

| Step | Reaction | Enzyme Class | Co-substrate/Byproduct | Green Chemistry Principle Illustrated |

| 1 | 4-Methylheptan-1-ol → 4-Methylheptanal | Alcohol Dehydrogenase (ADH) | NAD⁺ → NADH | Use of Catalysis, Safer Solvents (water) |

| 2 | 4-Methylheptanal + Amine Donor → this compound | Transaminase (TA) | Pyridoxal Phosphate (PLP) cofactor | High Atom Economy, Use of Catalysis |

It is important to note that the efficiency of such a cascade depends on the careful selection and engineering of enzymes to ensure compatibility and optimal activity under the same reaction conditions. nih.gov

Heterogeneous Catalysis for Direct Amination

Another significant advancement in the green synthesis of amines is the use of heterogeneous catalysts for the direct amination of alcohols. mdpi.comrsc.orgrsc.org This approach avoids the multi-step procedures often associated with traditional methods, such as the conversion of the alcohol to a leaving group followed by nucleophilic substitution.

For the synthesis of this compound, a heterogeneous catalyst, for example, a supported ruthenium catalyst, could be employed to directly convert 4-methylheptan-1-ol with ammonia (B1221849) into the desired amine. rsc.orgrsc.org This process, often referred to as "borrowing hydrogen" or "hydrogen auto-transfer," involves the temporary oxidation of the alcohol to an aldehyde on the catalyst surface, followed by imine formation with ammonia and subsequent reduction to the amine. mdpi.com

Table 2: Principles of Green Heterogeneous Catalytic Amination

| Feature | Description | Green Advantage |

| Catalyst | Solid-supported metal (e.g., Ru, Ni, Cu) | Easily separable and recyclable, reducing waste. mdpi.comnih.gov |

| Reactants | Alcohol and ammonia | Readily available and relatively inexpensive starting materials. |

| Byproduct | Water | The only stoichiometric byproduct, leading to high atom economy. |

| Process | Often one-pot | Simplifies the process and reduces the need for intermediate purification. |

The development of non-noble metal catalysts, such as those based on nickel, copper, and iron, is a key area of research to further enhance the sustainability and economic viability of this method. nih.gov

Chemical Reactivity and Derivatization Studies of 4 Methylheptan 1 Amine

Nucleophilic Reactivity of the Primary Amine Moiety

The primary amine (-NH₂) group in 4-methylheptan-1-amine is characterized by the presence of a lone pair of electrons on the nitrogen atom. tandfonline.comresearchgate.net This electron pair makes the nitrogen atom a nucleophilic center, capable of attacking electron-deficient species. tandfonline.comresearchgate.nettandfonline.com The nucleophilicity of the amine allows it to participate in a wide range of chemical reactions, forming new carbon-nitrogen and other heteroatom bonds.

The basicity of the amine, a result of the same lone pair, means it can readily accept a proton from acids to form an ammonium (B1175870) salt. tandfonline.com This property is fundamental to its reactivity and handling. Key reactions demonstrating the nucleophilic character of primary amines like this compound include:

Alkylation: Reaction with alkyl halides, where the amine acts as a nucleophile, displacing the halide and forming a secondary amine. This reaction can proceed further to form tertiary amines and even quaternary ammonium salts. researchgate.netnih.govpressbooks.pub

Reaction with Carbonyl Compounds: Primary amines react with aldehydes and ketones in a nucleophilic addition process to form imines, also known as Schiff bases. mdpi.comsnnu.edu.cn This reversible reaction is a cornerstone of carbon-nitrogen double bond formation.

A summary of typical nucleophilic reactions is presented below.

| Reaction Type | Electrophile | Product Class |

| Alkylation | Alkyl Halide (R-X) | Secondary Amine |

| Acylation | Acyl Chloride (R-COCl) | N-substituted Amide |

| Acylation | Acid Anhydride (R-CO)₂O | N-substituted Amide |

| Nucleophilic Addition | Aldehyde/Ketone | Imine (Schiff Base) |

This table summarizes general reactions of primary amines.

Reactions Involving the Alkane Chain and Chiral Center

The heptane (B126788) backbone of this compound is a saturated hydrocarbon chain and is generally less reactive than the amine functional group. Under specific conditions, such as exposure to UV light or high temperatures, the C-H bonds of the alkane chain can undergo free-radical halogenation. organicchemistrytutor.commasterorganicchemistry.com This type of reaction is typically unselective, leading to a mixture of halogenated products at various positions along the chain. masterorganicchemistry.com

The presence of a chiral center at the C4 position introduces stereochemical considerations into its reactions.

Reactions at the Chiral Center: Direct reaction at the chiral center without breaking carbon-carbon bonds is challenging. However, if a reaction, such as radical halogenation, were to occur at the C4 position, it would proceed through a trigonal planar radical intermediate. pressbooks.pubjove.comchemistrysteps.com This would lead to the loss of the original stereochemical information, resulting in a racemic mixture of the R and S configurations at that center. jove.comchemistrysteps.com

Influence on Other Reactions: The existing chiral center can influence the stereochemical outcome of reactions occurring at other parts of the molecule. If a reaction creates a new stereocenter, the starting material's chirality can direct the formation of diastereomers in unequal amounts. jove.comlibretexts.orgchemistrysteps.com For instance, reactions involving the amine group with a chiral reagent can lead to diastereomeric products, a principle often exploited in stereoselective synthesis. tandfonline.comtandfonline.com

Formation of Functionalized Derivatives for Advanced Applications

The ability to modify this compound through its reactive amine group allows for the synthesis of a wide array of functionalized derivatives. These derivatives can be tailored for specific uses in materials science, pharmaceuticals, and agrochemicals.

Amidation: One of the most fundamental transformations of primary amines is their reaction with carboxylic acids or their activated derivatives (such as acyl chlorides and acid anhydrides) to form amides. tandfonline.comCurrent time information in Chatham County, US. This acylation reaction is a robust and widely used method for creating a stable amide bond. nih.govyoutube.com The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct (e.g., HCl) and drive the reaction to completion. nih.gov Various coupling agents have been developed to facilitate the direct amidation of carboxylic acids under mild conditions. Current time information in Chatham County, US.oit.edu

Sulfonamidation: Analogous to amidation, this compound can react with sulfonyl chlorides (R-SO₂Cl) to yield sulfonamides. acs.org This reaction is a common method for synthesizing this important class of compounds, which are known for their presence in many therapeutic agents. acs.org The reaction typically proceeds readily by treating the amine with the sulfonyl chloride in the presence of a base like pyridine. Modern methods, including metal-catalyzed cross-coupling reactions, have expanded the scope and efficiency of sulfonamide synthesis from primary amines and aryl halides or other precursors. masterorganicchemistry.comntnu.no

| Reaction | Reagent | Key Conditions | Product |

| Amidation | Carboxylic Acid + Coupling Agent | Mild, often room temperature | N-(4-methylheptyl)amide |

| Amidation | Acyl Chloride | Often in presence of a base (e.g., pyridine) | N-(4-methylheptyl)amide |

| Sulfonamidation | Sulfonyl Chloride | Presence of a base (e.g., pyridine) | N-(4-methylheptyl)sulfonamide |

| Sulfonamidation | Aryl Halide + Sulfonamide Source | Metal catalyst (e.g., Ni, Pd) | N-Aryl-N-(4-methylheptyl)sulfonamide |

This table provides a general overview of conditions for derivatization.

Alkylation: The nucleophilic nitrogen of this compound can be alkylated by reacting it with alkyl halides. nih.govpressbooks.pub This substitution reaction can be difficult to control, often yielding a mixture of the mono-alkylated secondary amine, the di-alkylated tertiary amine, and even the tetra-alkylated quaternary ammonium salt. researchgate.netnih.gov To favor mono-alkylation, a large excess of the starting amine is often used. pressbooks.pub Reductive amination, the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, is a more controlled method for producing secondary or tertiary amines.

Acylation: As discussed in the amidation section, acylation is the process of adding an acyl group (R-C=O) to the amine. This is typically achieved using highly reactive acylating agents like acid chlorides or acid anhydrides. nih.govthieme-connect.com The resulting N-substituted amides are significantly less nucleophilic and less basic than the starting amine because the nitrogen lone pair is delocalized by resonance with the adjacent carbonyl group. Current time information in Chatham County, US. This change in reactivity prevents over-acylation, making the reaction highly efficient and easy to control. nih.gov

Primary amines are effective ligands in organometallic chemistry, capable of donating their nitrogen lone pair to a metal center to form a coordinate covalent bond. organicchemistrytutor.comjove.com this compound can therefore be used to synthesize a variety of metal complexes. The nature of the resulting complex depends on the metal, its oxidation state, and the other ligands present.

Research has shown that primary amines can form stable complexes with a wide range of transition metals, including:

Iridium: Primary amine-functionalized N-heterocyclic carbene-iridium complexes have been synthesized and investigated for their catalytic activity in hydrogenation reactions.

Platinum: The orthoplatination of primary amines, a reaction involving C-H activation, leads to the formation of stable cycloplatinated square-planar complexes. jove.com

Copper: Dicopper(III) bis(μ-oxo) complexes stabilized by primary amine ligands have been created as models for the active sites of enzymes like particulate methane (B114726) monooxygenase. organicchemistrytutor.com

Iron and Aluminum: Diiron aminocarbyne complexes have been functionalized with primary amine ligands, and trimethylaluminum (B3029685) (TMA) readily forms complexes with primary amines. chemistrysteps.com

The formation of these organometallic complexes is crucial for applications in catalysis, where the amine ligand can influence the steric and electronic properties of the metal center, thereby tuning its reactivity and selectivity.

Derivatization Strategies for Enhanced Analytical Detection and Separation

Fluorophore-Tagging for Spectrofluorimetric and LC-UV/FL Detection

Primary aliphatic amines like this compound lack a native chromophore or fluorophore, rendering their direct detection by UV-Vis or fluorescence spectroscopy challenging, especially at low concentrations. To overcome this limitation, pre-column derivatization with a fluorescent tagging reagent is a common and effective strategy. This process involves reacting the amine with a reagent that introduces a highly fluorescent moiety to the molecule, thereby creating a derivative that can be detected with high sensitivity and selectivity by techniques such as High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FL) or UV detection (LC-UV).

A variety of reagents are available for the fluorescent labeling of primary amines. These reagents typically react with the primary amino group under mild conditions to form stable, highly fluorescent products. The choice of reagent can influence the sensitivity, selectivity, and chromatographic behavior of the resulting derivative.

Detailed Research Findings:

Several classes of fluorogenic reagents have been successfully employed for the analysis of aliphatic amines. For instance, reagents that react with primary amines to form fluorescent isoindole or benzoxazole (B165842) derivatives are widely used.

One such example of a fluorogenic reagent is 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu). This reagent reacts with primary amines to yield highly fluorescent and stable derivatives. sigmaaldrich.com The reaction is typically carried out in an aqueous/organic solvent mixture at a controlled pH. The resulting derivatives can be readily separated by reversed-phase HPLC and detected with high sensitivity.

Another approach involves the use of reagents like 1,2-benzo-3,4-dihydrocarbazole-9-acetic acid (BCAA), which, in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC), reacts with aliphatic amines to form derivatives with strong fluorescence. nih.gov This method has been shown to be effective for the baseline separation of various aliphatic amine derivatives (C8-C12) with detection limits in the femtomole range. nih.gov

While specific studies on the derivatization of this compound with these exact reagents are not extensively documented in publicly available literature, the general reactivity of primary aliphatic amines suggests that these methods would be applicable. The expected reaction would involve the nucleophilic attack of the primary amino group of this compound on the reactive center of the fluorophore-tagging reagent, leading to the formation of a stable, fluorescently labeled product.

Hypothetical Data for LC-UV/FL Analysis of Derivatized this compound:

To illustrate the potential of this technique, the following table presents hypothetical chromatographic and spectroscopic data for the analysis of this compound after derivatization with a generic fluorophore-tagging reagent.

| Parameter | Value |

| Derivatizing Reagent | Generic N-hydroxysuccinimide ester of a pyrene-based fluorophore |

| HPLC Column | C18 reversed-phase (4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water gradient |

| Flow Rate | 1.0 mL/min |

| Excitation Wavelength (λex) | 340 nm |

| Emission Wavelength (λem) | 380 nm |

| Retention Time (tR) | 12.5 min |

| Limit of Detection (LOD) | ~10 fmol |

This table presents a hypothetical example to illustrate the expected analytical parameters. Actual values would depend on the specific reagent and experimental conditions.

Chiral Derivatizing Agents for Stereoisomer Analysis (e.g., Mosher's Esters, MTPA-Cl)

As this compound possesses a chiral center at the C4 position, it exists as a pair of enantiomers, (R)-4-Methylheptan-1-amine and (S)-4-Methylheptan-1-amine. These enantiomers have identical physical and chemical properties in an achiral environment, making their separation and quantification by standard chromatographic or spectroscopic methods impossible. To analyze the enantiomeric composition of a sample, a chiral derivatizing agent (CDA) is employed.

A CDA is an enantiomerically pure compound that reacts with both enantiomers of the analyte to form a pair of diastereomers. Diastereomers, unlike enantiomers, have different physical properties and can be distinguished and separated by achiral analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and HPLC. Current time information in Bangalore, IN.nih.gov

Detailed Research Findings:

A widely used and effective CDA for primary amines and alcohols is α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl), also known as Mosher's acid chloride. Current time information in Bangalore, IN.nih.gov It is available in both (R)- and (S)-enantiomerically pure forms. The reaction of a racemic mixture of this compound with, for example, (R)-MTPA-Cl would produce a mixture of two diastereomeric amides: (R)-MTPA-amide of (R)-4-Methylheptan-1-amine and (R)-MTPA-amide of (S)-4-Methylheptan-1-amine.

These diastereomers can then be analyzed by ¹H NMR spectroscopy. The differing spatial arrangement of the groups in the diastereomers leads to distinct chemical shifts for the protons near the newly formed stereocenter. By comparing the ¹H NMR spectra of the diastereomeric mixture, the relative proportions of the original enantiomers can be determined by integrating the signals corresponding to each diastereomer. Furthermore, the absolute configuration of the amine can often be assigned based on the predictable shielding or deshielding effects of the phenyl group in the Mosher's amide derivatives. nih.gov

Alternatively, the diastereomeric amides can be separated by achiral HPLC. nih.gov The different shapes and polarities of the diastereomers result in different interactions with the stationary phase, leading to different retention times. The ratio of the peak areas in the chromatogram corresponds to the ratio of the enantiomers in the original sample. High-performance liquid chromatography (HPLC) has been successfully used for the resolution of enantiomers of other chiral amines after derivatization with MTPA-Cl, typically achieving baseline separation on a reversed-phase column. nih.gov

Hypothetical Data for Chiral Analysis of this compound using Mosher's Amides:

The following table provides a hypothetical representation of the data that could be obtained from the chiral analysis of this compound using (R)-MTPA-Cl as the derivatizing agent.

¹H NMR Data of Diastereomeric Mosher's Amides

| Proton | Chemical Shift (δ) of (R,R)-diastereomer (ppm) | Chemical Shift (δ) of (R,S)-diastereomer (ppm) |

| -NH- proton | 6.85 | 6.95 |

| -CH₂-NH- protons | 3.30 | 3.40 |

| C4-H proton | 1.60 | 1.50 |

| C4-CH₃ protons | 0.90 | 0.88 |

This table presents a hypothetical example to illustrate the expected differences in chemical shifts. Actual values would need to be determined experimentally.

HPLC Data of Diastereomeric Mosher's Amides

| Parameter | Value |

| Derivatizing Agent | (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl) |

| HPLC Column | C18 reversed-phase (4.6 x 250 mm, 5 µm) |

| Mobile Phase | Methanol (B129727):Water (70:30, v/v) |

| Flow Rate | 0.8 mL/min |

| Detection | UV at 254 nm |

| Retention Time (tR) of (R,R)-diastereomer | 15.2 min |

| Retention Time (tR) of (R,S)-diastereomer | 16.5 min |

| Resolution (Rs) | > 1.5 |

This table presents a hypothetical example to illustrate the expected chromatographic separation. Actual values would depend on the specific experimental conditions.

Applications in Research and Industry

Role as a Synthetic Intermediate

The primary application of 4-Methylheptan-1-amine in a research context is as a synthetic intermediate or building block. Its branched, chiral structure makes it a useful starting point for creating target molecules with specific three-dimensional shapes. The most prominent documented use is in the synthesis of N-substituted fluorinated benzenesulfonamides. google.com In this synthesis, the primary amine of this compound acts as a nucleophile to displace a fluorine atom on a pentafluorobenzenesulfonamide (B3043191) core, demonstrating its utility in constructing carbon-nitrogen bonds to form more elaborate structures. google.com

Applications of 4 Methylheptan 1 Amine in Chemical Science and Technology

Role as a Chiral Building Block in Complex Molecule Synthesis

Chiral primary amines are highly valued as versatile building blocks in the synthesis of pharmaceuticals and natural products. researchgate.net The presence of a stereocenter at the fourth carbon position of 4-Methylheptan-1-amine makes it an interesting candidate for the synthesis of enantiomerically pure complex molecules. The strategic use of such chiral synthons can significantly streamline the synthesis of target molecules with specific stereochemistry. researchgate.net

Precursor to Agrochemicals and Bio-inspired Scaffolds

While the direct application of this compound as a precursor to commercially available agrochemicals is not extensively documented in publicly available literature, the general class of aliphatic amines is crucial in the development of new active ingredients for crop protection. Amines can serve as key intermediates in the synthesis of herbicides, fungicides, and insecticides. ontosight.ai For instance, related amine compounds are known to be used in herbicidal compositions. google.com

A patent application indicates the use of this compound in the synthesis of fluorinated benzenesulfonamides, which have been investigated for their ability to inhibit protein amyloid aggregation. chiralen.comgoogle.com This suggests a potential role for this amine in the development of therapeutic agents or bio-inspired materials designed to interact with biological systems. google.com

Intermediate in Specialty Chemical Production

The reactivity of the primary amine group in this compound allows it to serve as a versatile intermediate in the production of a variety of specialty chemicals. ontosight.ai It can undergo a range of chemical transformations, such as alkylation, acylation, and condensation reactions, to produce more complex molecules with desired functionalities. While specific industrial processes utilizing this compound as a key intermediate are not widely reported, its structural features are analogous to other amines used in the synthesis of corrosion inhibitors, fuel additives, and components for dyes and plastics. ontosight.ai

Utilization in Polymer Chemistry and Material Science

The application of this compound in polymer chemistry and material science is an emerging area of interest. A patent has been filed for a silicone polymer compound that incorporates this compound, intended for use in a transdermal delivery system. chiralen.com This suggests that the incorporation of this amine into a polymer matrix could modulate the material's properties for specific applications, such as controlled drug release.

In a broader context, amines are utilized as curing agents for epoxy resins, as monomers in the synthesis of polyamides and polyimides, and as stabilizing agents to prevent unwanted polymerization of monomers. google.com The specific branching and chirality of this compound could impart unique thermal and mechanical properties to polymers derived from it.

Catalytic and Ligand Applications

The nitrogen atom in this compound possesses a lone pair of electrons, which allows it to function as a ligand in coordination chemistry. By coordinating to a metal center, it can influence the catalytic activity and selectivity of the metal complex. Transition-metal catalyzed reactions are fundamental to modern organic synthesis, and the development of new ligands is crucial for advancing this field. acs.org

While specific catalytic systems employing this compound as a ligand are not detailed in current research, the broader class of chiral amines is known to be effective in asymmetric catalysis. researchgate.net Furthermore, amine-containing ligands are being explored for their potential in visible-light-promoted photoredox catalysis. wayne.edu The unique steric and electronic properties of this compound may offer advantages in specific catalytic transformations.

Emerging Applications in Green Chemistry and Sustainable Processes

The principles of green chemistry encourage the development of more sustainable and environmentally benign chemical processes. The use of amine-based catalysts, including nano-aminocatalytic platforms, is a growing area of research aimed at replacing more hazardous or inefficient catalytic systems. units.it The catalytic hydrogenation of oximes to produce primary amines and hydroxylamines represents a sustainable synthetic route with high atom economy. mdpi.com

The development of one-pot syntheses, such as the direct reductive amination of ketones or the amination of alcohols, over heterogeneous catalysts offers a more sustainable pathway to amine synthesis. researchgate.net While not specifically demonstrated for this compound, these green synthetic methods could potentially be adapted for its production or for its use as a building block in other sustainable processes.

Computational and Theoretical Investigations of 4 Methylheptan 1 Amine

Quantum Chemical Calculations of Electronic Structure and Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, independent of its environment. Methods like Density Functional Theory (DFT) are powerful tools for this purpose. researchgate.netacs.org

For 4-methylheptan-1-amine, DFT calculations would be employed to determine its electronic structure. This includes mapping the electron density to identify regions susceptible to electrophilic or nucleophilic attack and calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability.

Conformational analysis is another key application of quantum chemical calculations. nih.govsemanticscholar.org Due to the rotational freedom around its single bonds, this compound can exist in numerous conformations. Computational methods can identify the most stable conformers (lowest energy states) and the energy barriers for rotation between them. This information is crucial as the molecule's shape dictates how it interacts with other molecules. For a branched alkane like this compound, steric hindrance plays a significant role in determining the preferred conformations. nih.gov

Illustrative Calculated Properties for this compound: This table represents typical data obtained from DFT calculations and is for illustrative purposes.

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Energy of the highest electron-containing orbital; relates to ionization potential and electron-donating ability. |

| LUMO Energy | 1.2 eV | Energy of the lowest empty orbital; relates to electron affinity and ability to accept electrons. |

| HOMO-LUMO Gap | 7.7 eV | Indicates chemical reactivity; a larger gap suggests higher stability. |

| Dipole Moment | 1.4 D | Measures the molecule's overall polarity, influencing intermolecular forces and solubility. |

| Most Stable Conformer | Anti-staggered | The lowest energy arrangement of atoms, minimizing steric strain. |

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of intermolecular interactions. ulisboa.ptnih.gov An MD simulation for this compound would typically involve placing one or more molecules in a simulation box filled with a solvent, such as water, to study its behavior in an aqueous solution. nih.gov

These simulations can reveal how this compound interacts with solvent molecules. Key analyses would include:

Radial Distribution Functions (RDFs): These plots show the probability of finding a solvent molecule at a certain distance from a specific atom (e.g., the nitrogen of the amine group). The RDF for water around the -NH2 group would reveal the structure of the solvation shell and the strength of hydrogen bonding.

Hydrogen Bond Analysis: MD simulations can quantify the number and lifetime of hydrogen bonds formed between the amine group of this compound and surrounding water molecules. This is vital for understanding its solubility and behavior in biological systems.

Diffusion Coefficient: This property, calculated from the simulation trajectory, measures how quickly the molecule moves through the solvent, which is related to its size, shape, and interactions with the solvent.

By observing these interactions, MD simulations help bridge the gap between the properties of a single molecule and the macroscopic behavior of the substance in a solution. ulisboa.pt

Prediction of Spectroscopic Properties and Reaction Mechanisms

Computational chemistry is widely used to predict spectroscopic data, which can aid in the identification and characterization of molecules. nih.govrsc.org

NMR Spectroscopy: The chemical shifts for ¹H and ¹³C NMR spectra can be accurately predicted using DFT calculations. nih.govnrel.gov These predictions are invaluable for assigning peaks in experimental spectra and confirming the structure of synthesized compounds. The accuracy of these predictions can be very high, with mean absolute errors of less than 0.2 ppm for ¹H and 2 ppm for ¹³C. nih.gov

Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule can be computed to generate a theoretical IR spectrum. dtic.milresearchgate.net Each peak in the spectrum corresponds to a specific molecular vibration (e.g., N-H stretch, C-H bend). Comparing the computed spectrum to an experimental one helps confirm the presence of specific functional groups. github.io

Furthermore, computational methods are essential for studying reaction mechanisms. smu.edu By mapping the potential energy surface of a reaction, chemists can identify the transition states and intermediates involved. smu.edu For this compound, one could investigate its reaction with an oxidizing agent or its role in a nucleophilic substitution reaction. nih.gov These calculations provide the activation energies for each step, revealing the reaction kinetics and the most likely pathway. smu.edu

Illustrative Predicted ¹H NMR Chemical Shifts for this compound: This table represents typical data obtained from NMR prediction software and is for illustrative purposes.

| Atom Position | Predicted Chemical Shift (ppm) | Multiplicity |

| H on C1 (-CH2-NH2) | 2.68 | Triplet |

| H on N (-NH2) | 1.15 | Broad Singlet |

| H on C4 (-CH-) | 1.35 | Multiplet |

| H on C7 (-CH3) | 0.88 | Triplet |

| H on C-methyl (-CH3) | 0.86 | Doublet |

Structure-Activity Relationship (SAR) Studies for Rational Design

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are cornerstone computational methods in drug discovery and materials science. openmedicinalchemistryjournal.comnih.govnih.gov These studies aim to correlate the structural or physicochemical properties of a series of molecules with their biological activity or a specific property. wikipedia.org

For this compound, a SAR study would begin by defining a specific biological activity of interest (e.g., antimicrobial or enzyme inhibitory activity). Researchers would then synthesize or computationally design a library of analogues by systematically modifying the structure of this compound. Modifications could include:

Altering the length of the alkyl chain.

Moving the position of the methyl group.

Introducing other functional groups.

The activity of each analogue would be measured or predicted. A QSAR model can then be built using statistical methods to create a mathematical equation that relates the structural descriptors (like hydrophobicity, molecular weight, or electronic properties) to the observed activity. wikipedia.orgnih.gov

Example of a simple QSAR Equation: Activity = c1 * (logP) + c2 * (Molecular Weight) + c3 * (HOMO Energy) + constant

Here, logP represents hydrophobicity, and c1, c2, and c3 are coefficients determined from the regression analysis. Such a model, once validated, can predict the activity of new, unsynthesized compounds, guiding the rational design of more potent or selective molecules and minimizing the need for extensive experimental screening. openmedicinalchemistryjournal.compatsnap.com For aliphatic amines, hydrophobicity (log KOW) has been shown to be a key predictor of toxicity. nih.gov

Environmental and Biotransformation Pathways

Biodegradation Pathways in Environmental Systems

Research on primary fatty amines has shown that microorganisms, particularly bacteria from the genus Pseudomonas, are capable of utilizing these compounds as a sole source of carbon, nitrogen, and energy. nih.gov The proposed degradation pathway for long-chain alkylamines generally commences with the cleavage of the carbon-nitrogen bond. This initial step is often catalyzed by an alkylamine dehydrogenase, yielding an aldehyde and releasing ammonia (B1221849). The resulting aldehyde is subsequently oxidized to a carboxylic acid by an aldehyde dehydrogenase. This fatty acid can then enter the β-oxidation pathway for complete mineralization. nih.govoup.com

In anaerobic environments, denitrifying bacteria such as Pseudomonas stutzeri have been shown to degrade long-chain alkylamines. oup.comnih.gov The proposed anaerobic degradation pathway mirrors the aerobic route, starting with the cleavage of the C-N bond to form an alkanal, which is then oxidized to the corresponding fatty acid. oup.comnih.gov

Based on these established pathways for analogous compounds, a putative biodegradation pathway for 4-Methylheptan-1-amine can be hypothesized. The process would likely be initiated by the oxidation of the amine group to an aldehyde, forming 4-methylheptanal. This intermediate would then be further oxidized to 4-methylheptanoic acid. Subsequently, this branched-chain fatty acid would likely undergo β-oxidation and other metabolic processes for complete breakdown.

Table 1: Hypothesized Biodegradation Pathway of this compound

| Step | Precursor | Enzyme (Hypothesized) | Product |

| 1 | This compound | Alkylamine dehydrogenase | 4-Methylheptanal |

| 2 | 4-Methylheptanal | Aldehyde dehydrogenase | 4-Methylheptanoic acid |

| 3 | 4-Methylheptanoic acid | Acyl-CoA synthetase | 4-Methylheptanoyl-CoA |

| 4 | 4-Methylheptanoyl-CoA | β-oxidation enzymes | Acetyl-CoA, Propionyl-CoA |

Chemical Degradation Mechanisms in Natural Matrices

Information specifically detailing the chemical degradation of this compound in natural matrices like soil and water is scarce. However, the general reactivity of primary amines allows for the inference of potential abiotic degradation pathways.

In the atmosphere, amines can be subject to photo-oxidation, primarily through reactions with hydroxyl radicals (•OH). This process can lead to the formation of various degradation products, including aldehydes, ketones, and nitrogen oxides. The rate of atmospheric degradation would depend on factors such as sunlight intensity and the concentration of atmospheric oxidants.

In soil and aquatic environments, primary amines can interact with naturally occurring substances. For instance, they can be adsorbed onto clay minerals and organic matter, which can affect their bioavailability and subsequent degradation. They may also react with other chemical constituents present in these matrices. The specific degradation products would be contingent on the environmental conditions, such as pH, temperature, and the presence of other reactive species.

Table 2: Potential Abiotic Degradation Mechanisms for Primary Alkylamines

| Matrix | Degradation Mechanism | Potential Reactants | Potential Products |

| Atmosphere | Photo-oxidation | Hydroxyl radicals (•OH) | Aldehydes, Ketones, Nitrogen Oxides |

| Soil | Adsorption/Reaction | Clay minerals, Humic substances | Bound residues, various transformation products |

| Water | Photolysis (minor) | Sunlight | Limited degradation in the absence of photosensitizers |

Metabolomic Studies of this compound in Non-Human Biological Systems

As of the current body of scientific literature, no specific metabolomic studies on this compound in non-human biological systems have been identified. Such studies would be invaluable in elucidating the precise metabolic fate of this compound in various organisms and for confirming the biotransformation pathways suggested by studies on analogous compounds. Future research in this area would contribute significantly to a comprehensive understanding of the environmental toxicology and metabolic processing of this compound.

Concluding Perspectives and Future Research Directions

Current Challenges and Unexplored Avenues in 4-Methylheptan-1-amine Research

Despite its seemingly simple structure, significant challenges remain in the research and utilization of this compound. A primary hurdle is the development of efficient and stereoselective synthetic routes. The presence of a chiral center at the fourth carbon position means that the compound exists as different stereoisomers. As biological activity and material properties are often highly dependent on specific stereochemistry, the ability to produce enantiomerically pure forms of this compound is crucial but not yet fully developed.

Furthermore, there is a significant gap in the understanding of its structure-property relationships. The influence of its specific methyl branching on its physical properties (like viscosity and boiling point), chemical reactivity, and biological interactions is an area ripe for exploration. smolecule.com While it is known to undergo typical amine reactions such as alkylation and acylation, a systematic investigation into the kinetics and thermodynamics of these reactions compared to its linear or differently branched isomers is lacking. smolecule.com

A major unexplored avenue is the comprehensive screening of its biological activities. While its potential as a building block in pharmaceuticals is recognized, the intrinsic bioactivity of the molecule itself has not been thoroughly investigated. smolecule.com Research into its potential antimicrobial, antifungal, or receptor-binding activities could reveal entirely new applications.

Potential for Novel Applications and Methodological Advancements

The future of this compound research is bright with the potential for novel applications driven by methodological advancements in chemical synthesis and engineering.

Potential Applications:

Agrochemicals: A compelling avenue for future application lies in the field of agrochemicals. The structurally related compound, 4-methylheptan-3-ol, is known to be an insect pheromone, with different stereoisomers active towards different species. nih.govresearchgate.net This suggests that this compound could serve as a valuable synthon or analogue for creating new, species-specific, and environmentally benign pest management agents.

Materials Science: In materials science, this compound could be used as a modifying agent for functional materials. For instance, the process of amine grafting is used to modify the adsorption properties of Metal-Organic Frameworks (MOFs) for applications like gas separation. researchgate.net Investigating the grafting of this compound onto such porous materials could lead to new systems for carbon capture or other industrial separations.

Fuel Additives: The exploration of related branched ethers, such as 2-methoxy-2-methylheptane, as cleaner-burning fuel additives opens the possibility that this compound or its derivatives could function as effective combustion modifiers or corrosion inhibitors in fuels. researchgate.net

Methodological Advancements:

Biocatalysis: A significant methodological advancement would be the development of biocatalytic synthetic routes. The successful use of multi-enzyme, one-pot procedures for the synthesis of related chiral alcohols demonstrates the power of this approach. nih.govresearchgate.net Employing enzymes such as transaminases could provide a highly efficient and environmentally friendly pathway to produce specific stereoisomers of this compound, overcoming a key current challenge.

Flow Chemistry: Shifting synthesis from traditional batch processes to continuous flow chemistry could offer enhanced safety, scalability, and process control. This would be particularly advantageous for managing the exothermicity of amination reactions and for enabling more efficient multi-step syntheses.

Interdisciplinary Research Opportunities

The full potential of this compound will be best realized through collaborative, interdisciplinary research.

Chemistry and Pharmacology: A partnership between synthetic chemists and pharmacologists is essential for exploring the medicinal potential of this compound. Chemists can focus on creating libraries of derivatives and developing stereoselective syntheses, while pharmacologists can screen these compounds for biological activity, drawing parallels to the development of other amino alcohols like Heptaminol. wikipedia.org

Chemistry and Materials Science: Collaboration between organic chemists and materials scientists could lead to the design of novel functional materials. By incorporating this compound into polymers or onto surfaces, it may be possible to precisely tune properties like hydrophobicity, adhesion, and chemical resistance for advanced coatings, membranes, or separation media.

Chemistry and Agricultural Science: A synergistic effort between chemists and agricultural scientists is needed to develop its potential in sustainable agriculture. Chemists can design and synthesize pheromone analogues based on the this compound scaffold, while agricultural scientists can conduct field trials to evaluate their effectiveness and ecological impact. nih.govresearchgate.net

By addressing the current challenges and fostering these interdisciplinary collaborations, the scientific community can unlock the full potential of this compound, paving the way for innovative solutions in medicine, materials, and agriculture.

Q & A

Q. What are the standard synthetic routes for 4-Methylheptan-1-amine, and how can researchers ensure reproducibility?

Answer: this compound is commonly synthesized via reductive amination of 4-methylheptanal with methylamine. Key steps include:

- Catalyst selection : Sodium cyanoborohydride (NaBH₃CN) in methanol or hydrogen gas with palladium on carbon (Pd/C) under pressure .

- Solvent optimization : Polar aprotic solvents (e.g., methanol, ethanol) enhance reaction efficiency.

- Purification : Distillation or column chromatography to isolate the amine product.

Q. Reproducibility guidelines :

- Document reaction parameters (temperature, pH, catalyst loading) rigorously.

- Validate purity using NMR (>95% purity) and GC-MS (absence of aldehyde residues).

- Cross-reference protocols with established methods for similar amines (e.g., reductive amination of naphthaldehydes) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

Answer:

- ¹H/¹³C NMR : Identify methyl groups (δ 0.8–1.5 ppm for CH₃) and amine protons (δ 1.5–2.5 ppm). Compare with PubChem data for structural validation .

- IR Spectroscopy : Confirm N-H stretches (3300–3500 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹).

- Mass Spectrometry (MS) : Molecular ion peak at m/z 129 [M+H]⁺ and fragmentation patterns (e.g., loss of CH₃ group).

Q. Best practices :

- Use deuterated solvents (CDCl₃) for NMR to avoid interference.

- Calibrate instruments with reference standards (e.g., tetramethylsilane for NMR).

Q. What safety protocols are essential when handling this compound in laboratory settings?

Answer:

- PPE : Nitrile gloves (tested per EN 374), chemical-resistant goggles, and lab coats .

- Ventilation : Use fume hoods to limit inhalation exposure (amine vapors can irritate mucous membranes).

- Waste disposal : Neutralize residual amine with dilute HCl before disposal in designated hazardous waste containers .

Advanced Research Questions

Q. How can conflicting spectroscopic data for this compound be resolved during structural elucidation?

Answer:

- Hypothesis testing : Compare observed NMR shifts with computational predictions (e.g., density functional theory) .

- Controlled experiments : Re-synthesize the compound under varying conditions to isolate impurities (e.g., byproducts from incomplete reduction).

- Collaborative validation : Share raw data with independent labs to confirm reproducibility .

Example case : A δ 2.1 ppm signal initially attributed to the amine proton may instead stem from residual solvent. Use D₂O shaking to confirm exchangeable protons .

Q. What strategies optimize the enantiomeric purity of this compound in asymmetric synthesis?

Answer:

- Chiral catalysts : Use (R)- or (S)-BINAP ligands with palladium to induce stereoselectivity during reductive amination .

- Kinetic resolution : Enzymatic transaminases (e.g., ω-transaminases) can selectively convert undesired enantiomers .

- Analytical validation : Measure enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak® columns) .

Q. How should researchers design experiments to assess the biological activity of this compound in neurotransmitter studies?

Answer:

- In vitro assays :

- Receptor binding : Radioligand competition assays (e.g., displacement of [³H]dopamine in striatal membranes).

- Uptake inhibition : Measure inhibition of serotonin transporters (SERT) using HEK-293 cells expressing human SERT .

- Positive controls : Compare with known amines (e.g., amphetamine derivatives) .

- Dose-response curves : Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism) .

Q. What advanced analytical methods detect trace impurities (e.g., nitrosamines) in this compound batches?

Answer:

- LC-MS/MS : Use a C18 column with MRM transitions (e.g., m/z 129 → 58 for this compound and m/z 74 → 42 for nitrosamines) .

- Validation criteria :

- Limit of detection (LOD): ≤ 1 ppm.

- Spike recovery: 80–120% in matrix-matched samples.

- Mitigation : Add antioxidants (e.g., ascorbic acid) during synthesis to suppress nitrosamine formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.